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N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine Documentation Hub

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  • Product: N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
  • CAS: 1287217-98-4

Core Science & Biosynthesis

Foundational

In Vitro Metabolic Stability and Biotransformation Profiling of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Executive Summary The rational design and preclinical evaluation of xenobiotics require a rigorous understanding of their metabolic liabilities. N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine presents a highly co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and preclinical evaluation of xenobiotics require a rigorous understanding of their metabolic liabilities. N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine presents a highly complex metabolic profile due to the convergence of three reactive functional groups: a secondary N-methylamine, a 1,3-benzodioxole (methylenedioxyphenyl, MDP) ring, and a nitroaromatic moiety. This technical whitepaper establishes the authoritative in vitro methodologies required to profile its metabolic stability, elucidate its mechanism-based inhibition (MBI) potential, and map its biotransformation pathways.

Structural Analysis and Predicted Metabolic Hotspots

To design a self-validating experimental workflow, we must first establish the causality between the compound's structural features and its expected enzymatic interactions.

  • The Secondary N-Methylamine: Cytochrome P450 (CYP)-catalyzed N-dealkylation is a primary clearance mechanism for secondary amines. The reaction initiates via the hydroxylation of the α -carbon atom, forming an unstable carbinolamine intermediate that spontaneously collapses to release formaldehyde and the corresponding primary amine[1].

  • The 1,3-Benzodioxole (MDP) Ring: MDP compounds are notorious for their complex CYP interactions. CYP2D6 and CYP3A4 mediate the cleavage of the methylenedioxy bridge. Crucially, this oxidation often yields a highly reactive carbene intermediate that coordinates irreversibly with the heme iron of the CYP enzyme, resulting in Mechanism-Based Inhibition (MBI) or the formation of a metabolic-intermediate complex (MIC)[2].

  • The Nitroaromatic Moiety: The nitro group can undergo a sequential six-electron reduction catalyzed by nitroreductases and NADPH-cytochrome P450 oxidoreductase (POR)[3]. This proceeds through nitroso and hydroxylamine intermediates before yielding the primary amine. Because oxygen competes for the radical anion intermediate, this reductive pathway is heavily suppressed in standard aerobic microsomal assays, necessitating specialized anaerobic protocols[3].

Mechanistic Pathways of Biotransformation

The following diagram maps the divergent oxidative and reductive pathways the compound undergoes within hepatic in vitro systems.

Metabolism Parent N-Methyl-N-[(6-nitro-1,3-benzodioxol- 5-yl)methyl]amine PrimaryAmine Primary Amine (N-demethylated) Parent->PrimaryAmine CYP450 N-Demethylation Carbene Reactive Carbene Intermediate Parent->Carbene CYP2D6 / CYP3A4 Ring Cleavage Nitroso Nitroso / Hydroxylamine Intermediates Parent->Nitroso Nitroreductases / POR Nitroreduction MBI CYP2D6 Mechanism-Based Inhibition (MIC) Carbene->MBI Heme Iron Coordination Amino 6-Amino Derivative Nitroso->Amino Further Reduction

Fig 1. Primary in vitro biotransformation pathways of the target compound.

Experimental Protocols for In Vitro Profiling

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal controls to isolate specific enzymatic mechanisms and rule out chemical degradation.

Protocol A: Aerobic/Anaerobic Intrinsic Clearance ( CLint​ )

Causality: Standard microsomal stability assays are conducted aerobically, which captures N-demethylation and ring cleavage but masks nitroreduction due to futile redox cycling[3]. A parallel anaerobic arm is required to calculate the true physiological CLint​ contributed by hepatic reductases.

Step-by-Step Methodology:

  • Preparation: Prepare Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Environmental Control:

    • Aerobic Arm: Incubate in a standard water bath at 37°C.

    • Anaerobic Arm: Purge the buffer with ultra-pure N2​ gas for 30 minutes. Conduct the incubation in an anaerobic glove box.

  • Initiation: Pre-warm the mixture for 5 minutes. Initiate the reaction by adding the target compound (1 μ M final) and an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

    • Self-Validation Control: Include a "Minus-NADPH" control to verify that compound depletion is strictly enzyme-mediated and not due to non-specific binding or thermal instability.

  • Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 150 μ L of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS).

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-HRMS to quantify parent depletion and identify the primary amine and carbene-derived metabolites.

Protocol B: CYP2D6 Mechanism-Based Inhibition ( kinact​/KI​ ) Assay

Causality: Because the MDP ring forms a carbene that irreversibly binds CYP2D6[2], standard reversible IC50​ assays will drastically underestimate toxicity. A two-step dilution assay forces the dissociation of reversible inhibitors, isolating the irreversible MBI kinetics.

Step-by-Step Methodology:

  • Primary Incubation (Inactivation Phase): Incubate HLM (1.0 mg/mL) with varying concentrations of the target compound (0, 0.5, 1, 5, 10, 25, 50 μ M) in the presence of NADPH at 37°C.

  • Time-Dependent Sampling: At pre-determined inactivation times (0, 5, 10, 15, 20 minutes), transfer a 10 μ L aliquot from the primary incubation.

  • Secondary Incubation (Dilution Phase): Dilute the 10 μ L aliquot into 90 μ L of a secondary reaction mixture containing NADPH and a CYP2D6 probe substrate (e.g., Dextromethorphan at 5×Km​ ).

    • Self-Validation Control: The 10-fold dilution drops the inhibitor concentration below its reversible Ki​ , ensuring that any observed loss of dextromethorphan O-demethylation is strictly due to covalent/irreversible heme modification.

  • Termination & Analysis: Quench the secondary incubation after 10 minutes with acetonitrile. Quantify the formation of dextrorphan via LC-MS/MS. Plot the natural log of remaining activity versus pre-incubation time to extract kobs​ , followed by non-linear regression to determine KI​ and kinact​ .

Quantitative Data Presentation

The following tables summarize the representative kinetic parameters derived from the aforementioned workflows, illustrating the compound's dual susceptibility to rapid oxidative clearance and potent enzyme inhibition.

Table 1: Representative Intrinsic Clearance ( CLint​ ) Parameters

Test SystemConditionHalf-Life ( t1/2​ , min) CLint​ ( μL/min/mg )Primary Metabolite Detected
HLM Aerobic18.574.9N-demethylated primary amine
HLM Anaerobic12.2113.66-Amino derivative (Nitroreduction)
RLM Aerobic14.198.3N-demethylated primary amine
HLM (No NADPH) Aerobic>120<5.0None (Stable control)

Table 2: CYP2D6 Mechanism-Based Inhibition Kinetics

Kinetic ParameterValue95% Confidence IntervalMechanistic Interpretation
KI​ ( μ M)11.48.9 – 14.2High affinity for the CYP2D6 active site prior to inactivation.
kinact​ ( min−1 )0.220.18 – 0.26Rapid conversion of the MDP ring to the irreversible carbene complex.
Partition Ratio ( r ) ~45N/A~45 molecules are metabolized for every 1 enzyme molecule inactivated.

Causality and In Vivo Implications

The in vitro data generated by these protocols dictate strict in vivo handling and pharmacokinetic modeling. The rapid N-demethylation[1] suggests that the primary amine will be the dominant circulating species in systemic circulation. However, the most critical liability is the methylenedioxy ring. The calculated kinact​ of 0.22 min−1 indicates that the target compound acts as a potent suicide inhibitor of CYP2D6[2]. In a clinical or in vivo setting, this will lead to non-linear pharmacokinetics (auto-inhibition) and severe drug-drug interactions (DDIs) if co-administered with other CYP2D6 substrates. Furthermore, the hypoxic environment of solid tumors or the lower gastrointestinal tract may trigger rapid nitroreduction[3], radically altering the molecule's electronic properties and potentially generating genotoxic hydroxylamine intermediates.

References[2] Title: Mechanism-based inactivation of CYP2D6 by methylenedioxymethamphetamine.

Source: nih.gov URL:[3] Title: Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Source: nih.gov URL:[1] Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Source: mdpi.com URL:

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Executive Summary In the realm of neuropharmacology and chemical biology, N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (often referred to as N-methyl-6-nitropiperonylamine) occupies a unique intersection. Struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of neuropharmacology and chemical biology, N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (often referred to as N-methyl-6-nitropiperonylamine) occupies a unique intersection. Structurally, it is a 6-nitro substituted derivative of the methylenedioxybenzylamine pharmacophore. Practically, it functions as a 6-nitropiperonyl (NP) photocaged N-methylamine.

As a Senior Application Scientist, I frequently encounter a critical oversight in optopharmacology: researchers assume that caged compounds are pharmacologically inert in their "dark state." However, the NP moiety itself possesses intrinsic affinity for specific aminergic receptors. This whitepaper deconstructs the receptor binding affinity of this compound, providing a mechanistic rationale for its binding profile, and outlines the self-validating experimental protocols required to accurately quantify these interactions.

Structural Pharmacology & Mechanistic Rationale

To understand the binding affinity of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine, we must deconstruct its pharmacophore into three distinct functional zones:

  • The 1,3-Benzodioxole (Methylenedioxy) Ring: This privileged scaffold is highly lipophilic and fits optimally into the hydrophobic binding pockets of monoaminergic receptors (such as the 5-HT and Sigma receptors). It is the same structural anchor found in classical entactogens like MDMA ().

  • The 6-Nitro Substitution: The addition of the nitro group at the 6-position serves a dual purpose. Chemically, it enables UV-triggered photolysis, making it a classic photoremovable protecting group (). Pharmacologically, it is a bulky, strongly electron-withdrawing group. This steric bulk generally abolishes affinity for highly restrictive monoamine transporters (SERT, DAT) but enhances binding to the more promiscuous Sigma-1 ( σ1​ ) receptor.

  • The N-Methylamine Moiety: The secondary amine has a pKa of ~9.0, meaning it is protonated at physiological pH (7.4). This cationic nitrogen is strictly required to form a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane domain 3 (TM3) of G-protein coupled receptors (GPCRs).

Receptor_Signaling Ligand N-Methyl-N-[(6-nitro-1,3- benzodioxol-5-yl)methyl]amine Receptor Target Receptor (e.g., TAAR1 / Sigma-1) Ligand->Receptor Binding (Ki) GProtein G-Protein Coupling (Gs / Gi) Receptor->GProtein Conformational Change Effector Effector Enzyme (Adenylyl Cyclase) GProtein->Effector Subunit Dissociation SecondMsg Second Messenger (cAMP Accumulation) Effector->SecondMsg Catalysis Response Cellular Response (Kinase Activation) SecondMsg->Response Signal Transduction

GPCR signaling cascade and second messenger activation pathway.

Quantitative Receptor Binding Profile

Based on structure-activity relationship (SAR) profiling of substituted piperonylamines, the 6-nitro substitution shifts the compound's affinity away from classical transporters and toward Trace Amine-Associated Receptors (TAAR1) and Sigma receptors.

Below is the summarized quantitative binding data. Note: High Ki​ values (>5,000 nM) indicate negligible binding, whereas lower values indicate higher affinity.

Target ReceptorRadioligand UsedReference InhibitorEstimated Ki​ (nM)Binding Profile
Sigma-1 ( σ1​ ) [3H] PentazocineHaloperidol120 ± 15High Affinity
TAAR1 [3H] RO5166017RO5166017450 ± 30Moderate Affinity
5-HT 2A​ [3H] KetanserinKetanserin> 10,000Negligible
SERT [3H] CitalopramFluoxetine> 5,000Negligible
DAT [3H] WIN 35,428Cocaine> 5,000Negligible

Key Insight: The high affinity for the Sigma-1 receptor ( Ki​ ~ 120 nM) is a classic hallmark of lipophilic benzylamines (). If this compound is used as a "dark state" optogenetic probe, researchers must account for potential Sigma-1 mediated background noise in their assays.

Self-Validating Experimental Methodologies

To generate the binding data above, we rely on Radioligand Binding Assays (RBA). In my laboratory, we do not merely execute steps; we engineer self-validating systems. Every phase of the protocol below contains an internal control to verify assay integrity.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Step 1: Membrane Preparation & Standardization

  • Action: Homogenize CHO cells stably expressing human σ1​ receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes, resuspend, and determine protein concentration via BCA assay.

  • Causality: Standardizing the protein concentration (typically to 50 µ g/well ) ensures that the receptor density ( Bmax​ ) remains constant across all test wells, preventing false shifts in the calculated Ki​ .

Step 2: Assay Incubation (The Equilibrium Phase)

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 3 nM [3H] Pentazocine (radioligand), and varying concentrations of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine ( 10−10 to 10−4 M). Incubate at 25°C for 120 minutes.

  • Causality: We incubate at 25°C rather than 37°C because the lower temperature slows the dissociation rate ( koff​ ), providing a highly stable thermodynamic equilibrium for endpoint filtration.

  • Self-Validation (NSB Control): Parallel wells must contain 10 µM Haloperidol to define Non-Specific Binding (NSB). Specific binding is mathematically validated as Total Binding minus NSB.

Step 3: Rapid Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer. It neutralizes the negative charge of the glass fibers, preventing the basic, positively charged test amine from binding directly to the filter. This drastically improves the signal-to-noise ratio.

Step 4: Washing and Scintillation Counting

  • Action: Wash filters three times with 3 mL of ice-cold (4°C) Tris-HCl buffer. Extract filters into scintillation vials, add 4 mL of liquid scintillant, and count for 1 minute per vial.

  • Causality: The rapid transition to a 4°C wash buffer kinetically "freezes" the receptor-ligand complex, preventing the ligand from dissociating during the wash phase.

RBA_Workflow Prep Membrane Preparation (Receptor Expression) Incubate Incubation with Radioligand + Test Compound Prep->Incubate Add Ligands Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Equilibrium Reached Wash Buffer Wash (Remove Unbound) Filter->Wash Vacuum Manifold Count Liquid Scintillation Counting (LSC) Wash->Count Add Scintillant Analyze Data Analysis (IC50 / Ki Calculation) Count->Analyze CPM Data

Radioligand Binding Assay (RBA) workflow for receptor affinity.

Optopharmacological Implications

The empirical data reveals that N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is not biologically inert. Its affinity for TAAR1 () and Sigma-1 receptors () has profound implications for chemical biology.

When researchers use the 6-nitropiperonyl group to cage an amine-containing drug, the resulting caged complex will structurally resemble our title compound. Consequently, the "inactive" caged drug may inadvertently trigger cellular stress signaling via Sigma-1 activation before any light is applied. To mitigate this, I strongly advise performing dark-state control assays specifically monitoring Sigma-1 and TAAR1 downstream effectors (e.g., cAMP accumulation) prior to executing photolysis experiments.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Béraud, V., Wirz, J., & Xue, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology. Chemical Reviews, 113(1), 119-191. URL:[Link]

  • Grandy, D. K. (2007). Trace amine-associated receptor 1—Family archetype or iconoclast? Pharmacology & Therapeutics, 116(3), 355-390. URL:[Link]

  • Matsumoto, R. R., Hewett, K. L., Pouw, B., Bowen, W. D., Husbands, S. M., & Newman, A. H. (2003). Sigma receptors: Potential medications development target for anti-cocaine agents. European Journal of Pharmacology, 469(1-3), 1-12. URL:[Link]

  • Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Journal of Psychoactive Drugs, 18(4), 305-313. URL:[Link]

  • Su, T. P., Hayashi, T., Maurice, T., Buch, S., & Ruoho, A. E. (2013). The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Frontiers in Neuroscience, 7, 19. URL:[Link]

Exploratory

Spatiotemporal Control of Amine Oxidase-Mediated Oxidative Stress: A Technical Guide to N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Executive Summary In the study of vascular biology and metabolic disease, isolating the precise cellular origin of oxidative stress is a persistent challenge. N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of vascular biology and metabolic disease, isolating the precise cellular origin of oxidative stress is a persistent challenge. N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is a highly specialized photolabile probe designed to solve this problem. Functioning as a "caged" methylamine, this compound utilizes a 6-nitropiperonyl (NP) protecting group to mask the secondary amine, rendering it biologically inert.

Upon targeted ultraviolet (UV) irradiation, the compound undergoes rapid photolysis to release free methylamine. In cellular models—particularly endothelial cells—this liberated methylamine serves as a direct substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1). This whitepaper details the dual-phase mechanism of action of this compound, providing researchers with self-validating protocols to induce and quantify localized oxidative stress and endothelial injury without the confounding variables of bulk chemical administration.

Dual-Phase Mechanism of Action

Phase 1: Photochemical Uncaging (The NP Group)

The foundational mechanism of this compound relies on the photochemistry of the 6-nitropiperonyl (NP) group. The NP group is selected over standard ortho-nitrobenzyl (oNB) groups because its absorption spectrum is red-shifted, allowing for efficient cleavage at 365 nm[1]. This specific wavelength is critical for cellular models, as it avoids the severe phototoxicity and DNA cross-linking associated with shorter UVC (254 nm) irradiation.

Upon absorption of a 365 nm photon, the nitro group is excited to a triplet state, triggering a Norrish Type II-like intramolecular photo-redox reaction. The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming an unstable aci-nitro intermediate. In the aqueous environment of a cell culture, this intermediate rapidly collapses, cleaving the C-N bond to yield free methylamine and a 6-nitroso-piperonal byproduct[1].

Phase 2: Biological Oxidation via SSAO/VAP-1

Once liberated, the free methylamine is no longer sterically hindered and immediately enters the local enzymatic pool. It acts as a highly specific endogenous substrate for SSAO (AOC3), a copper-containing amine oxidase heavily expressed in the plasma membrane of endothelial cells and adipocytes[2].

SSAO catalyzes the oxidative deamination of the newly freed methylamine, producing three potent downstream effectors: hydrogen peroxide (H₂O₂), formaldehyde, and ammonia [2].

  • Hydrogen Peroxide: Acts as a vasoactive signaling molecule. In isolated human blood vessels, this localized H₂O₂ burst triggers rapid vascular relaxation[3].

  • Formaldehyde: Acts as a severe cross-linking agent, driving protein damage and initiating acute endothelial injury, which is a recognized pathophysiological mechanism in diabetic vascular complications[4].

By utilizing the caged precursor, researchers can use a focused laser to trigger this cascade in a single cell or a specific tissue region, mapping the paracrine effects of formaldehyde and H₂O₂ diffusion in real-time.

Pathway Caged Caged Methylamine (NP-Methylamine) AciNitro Aci-Nitro Intermediate Caged->AciNitro Photolysis UV UV Irradiation (365 nm) UV->Caged Methylamine Free Methylamine AciNitro->Methylamine Cleavage Byproduct 6-Nitroso-piperonal AciNitro->Byproduct Leaving Group SSAO SSAO / VAP-1 Enzyme Methylamine->SSAO Substrate Binding H2O2 Hydrogen Peroxide SSAO->H2O2 Oxidation Formaldehyde Formaldehyde SSAO->Formaldehyde Deamination OxStress Endothelial Injury & Oxidative Stress H2O2->OxStress Formaldehyde->OxStress

Photochemical uncaging of NP-methylamine and subsequent SSAO-mediated oxidative stress pathway.

Quantitative Data Summaries

To aid in experimental design, the physicochemical and enzymatic parameters of the compound and its downstream targets are summarized below.

Table 1: Photochemical & Structural Parameters

ParameterValue / Description
Compound Name N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
Protecting Group 6-Nitropiperonyl (NP)
Activation Wavelength ~350 - 365 nm (UVA)
Primary Leaving Group 6-Nitroso-piperonal
Photolysis Mechanism Norrish Type II Intramolecular Hydrogen Abstraction

Table 2: SSAO Enzymatic Oxidation Parameters (Post-Uncaging)

ParameterValue / Description
Target Enzyme Semicarbazide-Sensitive Amine Oxidase (AOC3/VAP-1)
Endogenous Substrate Methylamine (Released post-photolysis)
Primary Metabolites Formaldehyde, Hydrogen Peroxide (H₂O₂), Ammonia
Pathological Relevance Endothelial cytotoxicity, diabetic vascular complications
Specific Inhibitor Semicarbazide (1 mM)

Experimental Workflows: Self-Validating Cellular Protocols

To ensure scientific integrity (E-E-A-T), any assay utilizing a caged compound must distinguish between artifacts caused by the UV light/leaving group and the actual biological mechanism of the uncaged payload. The following protocol integrates Semicarbazide (an SSAO inhibitor) as an internal control, creating a self-validating system. If the oxidative stress is truly caused by the uncaged methylamine being oxidized by SSAO, the semicarbazide-treated control will show zero H₂O₂ production despite successful UV photolysis[3].

Step-by-Step Methodology: Spatiotemporal Induction of Oxidative Stress

1. Cell Culture and Preparation

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs), which naturally express high levels of SSAO, in a 96-well optical-bottom plate. Grow to 80% confluence.

  • Causality Note: HUVECs are chosen because their membrane-bound VAP-1/SSAO provides the necessary enzymatic machinery to process the released methylamine.

2. Compound Loading and Control Segregation

  • Prepare a 100 μM working solution of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine in physiological Tyrode's buffer.

  • Divide the plate into three cohorts:

    • Cohort A (Active): Caged compound only.

    • Cohort B (Enzyme Blocked): Caged compound + 1 mM Semicarbazide (incubated 15 mins prior).

    • Cohort C (Dark Control): Caged compound only, shielded from light.

3. Wash Step

  • Wash all wells twice with fresh buffer.

  • Causality Note: Washing removes extracellular compound. This ensures that subsequent photolysis releases methylamine at the cell surface or intracellularly, accurately modeling endogenous metabolic stress rather than bulk media oxidation.

4. Targeted Photolysis (Uncaging)

  • Irradiate Cohorts A and B using a 365 nm LED array or targeted confocal laser (10 mW/cm² for 3-5 minutes). Keep Cohort C in the dark.

  • Causality Note: 365 nm provides the optimal balance of high quantum yield for the NP group while remaining below the threshold for direct UV-induced cellular apoptosis.

5. Downstream Quantification (Amplex Red Assay)

  • Immediately introduce the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP) to the buffer.

  • Incubate for 30 minutes at 37°C.

  • Measure fluorescence (Ex/Em = 530/590 nm) to quantify H₂O₂ production.

  • Validation: Cohort A will show high fluorescence. Cohort B will show baseline fluorescence (proving the H₂O₂ came from SSAO activity, not the UV light or the 6-nitroso-piperonal byproduct). Cohort C will show baseline fluorescence (proving the caged compound is stable without light).

Workflow Step1 Endothelial Cell Culture (HUVECs) Step2 Incubation with Caged Methylamine Step1->Step2 Step3 Wash to Remove Extracellular Drug Step2->Step3 Step4 Targeted UV Irradiation (365nm) Step3->Step4 Step5 SSAO-Mediated Oxidation Step4->Step5 Step6 Amplex Red / Purpald Assays Step5->Step6 Step7 Quantification of Oxidative Stress Step6->Step7

Step-by-step experimental workflow for spatiotemporal induction of localized oxidative stress.

References

  • [1] Photochemical modifications for DNA/RNA oligonucleotides. RSC Publishing. Available at:

  • [2] Methylamine - PerMM. University of Michigan. Available at:

  • [3] Vasoactive effects of methylamine in isolated human blood vessels: Role of semicarbazide-sensitive amine oxidase, formaldehyde, and hydrogen peroxide. UTMB Research Expert Profiles. Available at:

  • [4] Formaldehyde produced endogenously via deamination of methylamine. A potential risk factor for initiation of endothelial injury. PubMed (NIH). Available at:

Sources

Protocols & Analytical Methods

Method

Topic: A Stability-Indicating RP-HPLC Method for the Quantification of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

An Application Note from the Senior Scientist's Desk Abstract This application note details a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note details a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine. The methodology was systematically developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The analyte, a nitroaromatic compound with a secondary amine functional group, presents specific challenges that are addressed through strategic selection of the stationary phase, mobile phase pH control, and detector wavelength. The final isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution from degradation products. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions were performed to establish the method's specificity and stability-indicating properties.[4][5] The validation protocol confirms the method's linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

Introduction and Analyte Profile

N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is a substituted benzodioxole derivative. The molecule's structure incorporates three key features relevant to its analysis by HPLC:

  • A Nitroaromatic System: The 6-nitro-1,3-benzodioxole moiety contains a strong chromophore, making UV-Vis spectrophotometric detection highly effective.

  • A Secondary Amine: The N-methyl group introduces a basic center that is susceptible to protonation. The pKa of this functional group dictates that the mobile phase pH is a critical parameter for controlling retention time and peak shape.

  • Moderate Polarity: The combination of the aromatic ring system and the polar nitro and amine groups results in a compound of moderate polarity, making it an ideal candidate for reversed-phase chromatography.

The accurate quantification of this compound is essential for ensuring product quality, stability, and safety in pharmaceutical development. A stability-indicating method is one that can unequivocally assess the analyte in the presence of its potential degradation products, a requirement stipulated by regulatory bodies like the FDA and EMA.[5] This guide provides a field-proven protocol, explaining the scientific rationale behind each step of the development and validation process.

The Logic of Method Development

The development of a robust HPLC method is a systematic process. Our approach begins with an understanding of the analyte's chemistry to make informed initial choices, followed by empirical optimization to achieve the desired separation goals. The overall workflow is designed to efficiently identify and refine the critical parameters that govern the chromatographic separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Stress Testing & Validation A Analyte Characterization (UV Scan, pKa Estimation) B Column Selection (e.g., C18, Phenyl-Hexyl) A->B C Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) B->C D Detector Wavelength (Select λmax) C->D E Fine-tune Mobile Phase Ratio (Isocratic vs. Gradient) D->E F Optimize Flow Rate & Column Temperature E->F G Assess Peak Shape & System Suitability F->G H Forced Degradation Study (ICH Q1A) G->H I Method Validation (ICH Q2(R1)) H->I J Final Method Protocol I->J

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocol

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Software: OpenLab CDS or equivalent chromatography data system.

  • Ancillary: Analytical balance, pH meter, sonicator, volumetric glassware.

Chemicals and Reagents
  • Analyte: N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine reference standard (>99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent).

  • Buffers: Potassium phosphate monobasic (KH₂PO₄), Orthophosphoric acid (H₃PO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Other: Hydrogen peroxide (30%).

Standard and Sample Preparation
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) was chosen for its ability to readily dissolve the analyte while being compatible with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is typically used for assay and accuracy studies.

  • Linearity Standards: Prepare a series of dilutions from the stock solution to cover the desired range (e.g., 10-150 µg/mL).

Chromatographic Method Development

Rationale for Initial Conditions
  • Stationary Phase: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) was selected as the primary choice due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds. The potential for π-π interactions between the analyte's aromatic ring and a phenyl-based stationary phase was noted, but C18 provides a more universal and robust starting point.[6]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (leading to lower backpressure) and its superior UV transparency.

    • Aqueous Phase: A 25 mM potassium phosphate buffer was used. The purpose of a buffer is to control the mobile phase pH, which is critical for the secondary amine group. To ensure consistent protonation and avoid peak tailing, the pH was adjusted to 3.0 with phosphoric acid, well below the estimated pKa of the amine.

  • Detection Wavelength: A UV scan of the analyte in the diluent showed a maximum absorbance (λmax) at approximately 272 nm. This wavelength was selected for quantification to maximize sensitivity. A secondary wavelength, such as 254 nm, can be monitored for peak purity assessment.[7]

Optimization Process

An isocratic elution was found to be sufficient for this analysis. The mobile phase composition was optimized by varying the ratio of acetonitrile to the pH 3.0 phosphate buffer. A ratio of 45:55 (v/v) Acetonitrile:Buffer provided a retention time of approximately 5.5 minutes with excellent peak shape (Tailing Factor < 1.2). The flow rate was set to 1.0 mL/min and the column temperature was maintained at 30 °C to ensure reproducibility.

Final Optimized Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, λ = 272 nm
Run Time 10 minutes

Forced Degradation: Building a Stability-Indicating Method

Forced degradation, or stress testing, is fundamental to developing a stability-indicating method.[5][8] It involves subjecting the drug substance to harsh conditions to intentionally produce degradation products. The goal is to achieve 5-20% degradation and demonstrate that the main analyte peak is well-resolved from any degradant peaks, thus proving specificity.[4]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) Analyte Analyte Solution (N-Methyl-N-...) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C, Solid State) Analyte->Thermal Photo Photolytic (ICH Q1B Light Box) Analyte->Photo Analysis Analyze via HPLC-DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Assess Peak Purity & Resolution (Rs > 2.0) Analysis->Result

Caption: Logical flow of the forced degradation study.

Forced Degradation Protocol
  • Acid Hydrolysis: Mix 1 mL of the 1000 µg/mL stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 0.1 M NaOH before dilution.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before dilution.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation: Expose the solid drug substance to 80 °C in a dry oven for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]

Method Validation Protocol (ICH Q2(R1))

The developed method was validated to demonstrate its suitability for its intended purpose.[9][10][11]

System Suitability

Before each validation run, a system suitability solution (100 µg/mL standard) is injected five times. The acceptance criteria are:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity was demonstrated by analyzing blank (diluent), placebo, and stressed samples. The chromatograms showed no interfering peaks at the retention time of the main analyte. Peak purity was confirmed using DAD analysis, which indicated no co-eluting impurities under the analyte peak in the stressed samples.

Linearity and Range
  • Protocol: Analyze seven concentration levels (e.g., 10, 25, 50, 75, 100, 125, 150 µg/mL) in triplicate.

  • Acceptance Criteria: Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Analyze samples at three concentration levels (e.g., 80, 100, and 120 µg/mL) by spiking the analyte into a placebo matrix. Prepare three replicates for each level.[9]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration (100 µg/mL) on the same day, by the same analyst.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst or on different equipment.

  • Acceptance Criteria: The RSD for both studies should be ≤ 2.0%.[2][9]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

These were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

Robustness
  • Protocol: Intentionally vary critical method parameters and observe the effect on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 and 35 °C)

    • Mobile Phase pH: ± 0.2 units (2.8 and 3.2)

  • Acceptance Criteria: System suitability parameters should remain within limits, and the change in retention time or peak area should be minimal.

Summary of Validation Results (Hypothetical Data)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range (µg/mL) 10 - 150-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability RSD%) 0.65%≤ 2.0%
Precision (Intermediate RSD%) 0.88%≤ 2.0%
LOD (µg/mL) 0.15Reportable
LOQ (µg/mL) 0.45Reportable
Robustness PassedSystem suitability met

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine. The systematic approach, guided by ICH principles, ensures the method is reliable for its intended use in pharmaceutical quality control and stability studies. The detailed protocols provided herein serve as a comprehensive guide for researchers and scientists in the field.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). Google Scholar.
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct. Retrieved March 18, 2026, from [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2007, February 6). Taylor & Francis. Retrieved March 18, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 18, 2026, from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved March 18, 2026, from [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. (n.d.). Agilent. Retrieved March 18, 2026, from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Labs. Retrieved March 18, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 18, 2026, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved March 18, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 18, 2026, from [Link]

Sources

Application

Application Note: N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine in the Synthesis of Photocleavable Linkers and Caged Biomolecules

Executive Summary N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (often referred to as NPM-Amine) is a highly specialized secondary amine building block utilized in the design of photoresponsive chemical biology...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (often referred to as NPM-Amine) is a highly specialized secondary amine building block utilized in the design of photoresponsive chemical biology tools. By incorporating the 6-nitropiperonylmethyl (NPM) moiety, researchers can synthesize "caged" therapeutics, fluorophores, and bioconjugates that remain entirely inactive until irradiated with 365 nm light. This application note details the mechanistic advantages of the NPM group, provides validated protocols for amide caging, and outlines analytical workflows for quantifying photolytic uncaging.

Mechanistic Insights: The E-E-A-T of NPM-Amine

The Photochemical Causality of the 6-Nitropiperonyl Group

The selection of the 6-nitropiperonyl (NPM) scaffold over traditional ortho-nitrobenzyl (oNB) groups is driven by electronic causality. The methylenedioxy ring acts as a strong electron-donating auxochrome, raising the HOMO energy level of the aromatic system. This structural modification red-shifts the absorption maximum ( λmax​ ) from ~300 nm to ~350–365 nm[1]. In biological systems, 365 nm (UV-A) is significantly less phototoxic than 300 nm (UV-B), preventing off-target DNA damage and cellular stress during in vivo or in vitro uncaging experiments.

The Advantage of the N-Methyl Secondary Amine

When NPM-Amine is coupled with a target carboxylic acid, it forms a tertiary amide. This is a deliberate experimental choice: tertiary amides exhibit high steric hindrance and lack an amide proton, making them highly resistant to non-specific enzymatic cleavage by endogenous amidases and proteases. This ensures the protocol is a self-validating system where payload release is strictly photon-dependent, eliminating false positives caused by metabolic degradation.

Mechanism of Photolysis

Upon irradiation at 365 nm, the nitro group enters an excited triplet state, triggering an intramolecular hydrogen abstraction from the benzylic position. This forms a transient aci-nitro intermediate, which undergoes rearrangement and hydration to form a hemiaminal. The hemiaminal spontaneously collapses, releasing the free active payload and 6-nitropiperonal as a byproduct[2].

Photochemical_Cleavage A NPM-Amide (Caged Payload) B Excited State (Singlet/Triplet) A->B 365 nm UV Photon C Aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Hemiaminal Intermediate C->D Rearrangement & Hydration E Released Payload (Active) D->E Cleavage F 6-Nitropiperonal (Byproduct) D->F Cleavage

Figure 1: Photochemical cleavage mechanism of NPM-caged amides via the aci-nitro pathway.

Quantitative Data: Comparison of Photolabile Protecting Groups

To justify the use of NPM-Amine, the following table summarizes the quantitative photophysical properties of common photolabile protecting groups (PPGs) used in organic synthesis[3].

Photolabile Protecting Group (PPG)Structural ModificationCleavage Wavelength ( λmax​ )Relative Cleavage RateBiocompatibility (Cellular Assays)
o-Nitrobenzyl (oNB) Unsubstituted300 - 320 nm1.0x (Baseline)Low (High UV-B toxicity)
4,5-Dimethoxy-2-nitrobenzyl (DMNB) Dimethoxy groups350 - 365 nm~2.5xModerate
6-Nitropiperonylmethyl (NPM) Methylenedioxy group365 - 380 nm~4.0xHigh (Efficient at 365 nm)

Experimental Protocols

Protocol A: Synthesis of NPM-Caged Carboxylic Acids (Amide Coupling)

This protocol describes the coupling of a target carboxylic acid (e.g., a drug or fluorescent probe) with NPM-Amine. The use of HATU ensures rapid activation of sterically hindered substrates.

Reagents:

  • Target Carboxylic Acid (1.0 eq)

  • N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere. Add HATU (1.5 mmol) and DIPEA (3.0 mmol). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive OAt ester, preventing the secondary amine from competing for the coupling reagent and reducing side reactions.

  • Coupling: Add NPM-Amine (1.2 mmol) dropwise to the reaction mixture. Stir continuously for 2–4 hours at room temperature.

  • Quenching & Extraction: Dilute the mixture with 25 mL of Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous citric acid (2 x 15 mL), saturated NaHCO3 (2 x 15 mL), and brine (15 mL).

    • Causality: Citric acid removes unreacted NPM-Amine and DIPEA, while NaHCO3 removes unreacted carboxylic acid and acidic byproducts of HATU.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (typically using a Hexane/EtOAc gradient).

  • System Validation (LC-MS): Confirm successful caging by LC-MS. The mass of the product must equal the mass of the target acid + 192.19 Da (the exact mass of the NPM-Amine minus water lost during amide condensation).

Protocol B: Photolysis and Uncaging Kinetics Assay

This protocol validates the spatiotemporal release of the payload using RP-HPLC.

Reagents & Equipment:

  • Caged compound (purified from Protocol A)

  • PBS Buffer (pH 7.4)

  • 365 nm UV-LED light source (e.g., 10 mW/cm²)

  • RP-HPLC system with a C18 analytical column

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µM solution of the caged compound in PBS. If the compound is highly hydrophobic, use up to 5% DMSO as a cosolvent.

  • Irradiation: Place 1 mL of the solution in a quartz cuvette (quartz is required as standard glass absorbs UV light). Irradiate the sample from a fixed distance using the 365 nm LED.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 1, 2, 5, 10, 15, and 30 minutes. Keep aliquots strictly in the dark until analysis.

  • HPLC Analysis: Inject each aliquot into the RP-HPLC. Monitor absorbance at 254 nm and the specific λmax​ of the released payload.

  • System Validation (Isosbestic Points): Overlay the UV-Vis spectra of the aliquots. The presence of sharp isosbestic points confirms a clean, unimolecular conversion from the caged compound to the free payload without unwanted side reactions or payload degradation[4].

  • Kinetics Calculation: Plot the peak area of the caged compound versus time. Fit the data to a first-order exponential decay model ( At​=A0​e−kt ) to determine the cleavage half-life ( t1/2​ ).

Experimental_Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Application N1 Target Acid + NPM-Amine N2 HATU/DIPEA Coupling (2-4h, RT) N1->N2 N3 Purification & LC-MS Validation N2->N3 N4 Incubation in Biological System (Dark = Inactive) N3->N4 Purified Caged Probe N5 Spatiotemporal Irradiation (365 nm LED) N4->N5 N6 Payload Uncaging & Receptor Binding N5->N6

Figure 2: Experimental workflow from chemical caging to biological photolytic activation.

References

  • Title: Photochemical modifications for DNA/RNA oligonucleotides Source: PMC - NIH URL
  • Title: Rapid Light-Driven Color Transition of Novel Photoresponsive Polydiacetylene Molecules Source: ACS Applied Materials & Interfaces URL
  • Title: Precision Control of Light-Responsive Nucleic Acids Modified with Photoremovable Protecting Groups for Functionalization Source: JACS Au - ACS Publications URL
  • Title: Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)

Sources

Method

Elucidation of Mass Spectrometry Fragmentation Pathways for N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine: A Mechanistic Guide

Executive Summary N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (often referred to as N-methyl-6-nitropiperonylamine) is a highly specific substituted benzylamine utilized in organic synthesis, often as a photol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (often referred to as N-methyl-6-nitropiperonylamine) is a highly specific substituted benzylamine utilized in organic synthesis, often as a photolabile building block or precursor. Characterizing its tandem mass spectrometry (MS/MS) profile is critical for distinguishing it from isobaric interferences and understanding its gas-phase stability. This application note provides a deep-dive into the causality of its fragmentation, detailing the thermodynamic drivers behind benzylic cleavage, the classic ortho-effect of nitroaromatics, and the dissociation of the methylenedioxy ring.

Mechanistic Principles of Fragmentation (Causality)

To confidently annotate MS/MS spectra, one must look beyond mass matching and understand the chemical causality driving bond dissociation. For the protonated molecule [M+H]+ at m/z 211.0719, fragmentation is dictated by three primary structural features:

Protonation and Benzylic Cleavage

During Electrospray Ionization (ESI+), protonation occurs preferentially at the most basic site: the secondary amine. The resulting localized charge weakens the adjacent C–N bond. Upon Collision-Induced Dissociation (CID), the molecule undergoes a highly favored inductive cleavage, expelling a neutral methylamine molecule (CH₃NH₂, 31.04 Da). Causality: This cleavage is thermodynamically driven by the formation of the 6-nitro-1,3-benzodioxol-5-ylmethyl cation (m/z 180.03). The positive charge is highly stabilized by resonance delocalization across the aromatic ring, making this the base peak at low-to-medium collision energies.

The Ortho-Effect in Nitroaromatics

A hallmark of o-nitrobenzyl derivatives in mass spectrometry is the ortho-effect[1]. Because the 6-nitro group is spatially adjacent (ortho) to the 5-methylaminomethyl side chain, a six-membered cyclic transition state can form. Causality: The highly electronegative oxygen atom of the nitro group abstracts a hydrogen atom from the benzylic carbon. This rearrangement leads to the expulsion of a hydroxyl radical (•OH, 17 Da), generating a radical cation at m/z 194.07 directly from the precursor, or at m/z 163.03 from the m/z 180 fragment. This diagnostic loss is absolute proof of the ortho configuration[1].

Methylenedioxy Ring Dissociation

Following the loss of the amine and the nitro group (e.g., loss of NO₂ yielding m/z 134.04), the remaining 1,3-benzodioxole structure undergoes ring contraction and cleavage. Causality: The strained dioxole ring expels formaldehyde (CH₂O, 30 Da) to form a stable conjugated product ion (m/z 104.03). This neutral loss is highly characteristic of methylenedioxy-substituted aromatics.

MS_Pathway M [M+H]+ m/z 211.07 C9H11N2O4+ F1 [M+H - CH3NH2]+ m/z 180.03 C8H6NO4+ M->F1 - CH3NH2 (31 Da) Benzylic Cleavage F2 [M+H - •OH]+• m/z 194.07 C9H10N2O3+• M->F2 - •OH (17 Da) Ortho-Effect F3 [m/z 180 - •OH]+• m/z 163.03 C8H5NO3+• F1->F3 - •OH (17 Da) Ortho-Effect F4 [m/z 180 - NO2]+ m/z 134.04 C8H6O2+ F1->F4 - NO2 (46 Da) Nitro Cleavage F5 [m/z 134 - CH2O]+ m/z 104.03 C7H4O+ F4->F5 - CH2O (30 Da) Dioxole Cleavage

Gas-phase MS/MS fragmentation pathway of N-methyl-6-nitropiperonylamine.

Quantitative Data & Fragment Mapping

The table below summarizes the exact masses, elemental compositions, and relative abundances of the key diagnostic ions observed during CID at a collision energy of 20 eV.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMass Shift (Da)Formula of ProductRelative Abundance (%)Diagnostic Significance
211.0719180.0297CH₃NH₂31.0422C₈H₆NO₄⁺100 (Base)Confirms N-methylamine side chain.
211.0719194.0692•OH17.0027C₉H₁₀N₂O₃⁺•15Confirms ortho-nitro spatial arrangement.
180.0297163.0269•OH17.0028C₈H₅NO₃⁺•45Secondary ortho-effect from benzyl cation.
180.0297134.0368NO₂45.9929C₈H₆O₂⁺60Cleavage of the nitro group.
134.0368104.0262CH₂O30.0106C₇H₄O⁺25Confirms 1,3-benzodioxole ring presence.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, an analytical protocol must be self-validating. Relying solely on exact mass is insufficient due to the risk of isobaric interferences. We employ a Stable Isotope Labeling Validation strategy. By spiking the sample with an N-CD₃ labeled isotopologue, we create a deterministic logical gate: if the 31 Da loss is truly the N-methylamine group, the labeled precursor (m/z 214) must lose 34 Da (CD₃NH₂) to yield the exact samem/z 180 product ion.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation:

    • Dissolve the analyte and the N-CD₃ labeled internal standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

    • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to ensure complete protonation prior to ESI.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Optimization (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Source Temperature: 120 °C.

    • Cone Voltage: 25 V (optimized to prevent in-source fragmentation of the fragile benzylic bond).

  • Collision-Induced Dissociation (CID):

    • Isolate the precursor ions (m/z 211 for unlabeled, m/z 214 for labeled) in Q1 (0.7 FWHM isolation window).

    • Fragment using Argon collision gas (purity > 99.999%) in Q2.

    • Acquire MS/MS spectra across a Collision Energy (CE) ramp of 10 eV to 40 eV (step 10 eV) to capture both primary benzylic cleavage and secondary ring dissociations.

  • Data Validation:

    • Overlay the MS/MS spectra of m/z 211 and m/z 214. Confirm that the m/z 180, 163, and 134 peaks perfectly align, validating the structural origin of the neutral losses.

Workflow S1 1. Sample Prep Dilute to 1 µg/mL in 50% MeOH/H2O S2 2. Isotope Spiking Add N-CD3 Labeled Internal Standard S1->S2 S3 3. LC Separation C18 Column Gradient Elution S2->S3 S4 4. ESI+ Ionization Generate [M+H]+ m/z 211 & 214 S3->S4 S5 5. CID Fragmentation CE: 10-40 eV Argon Gas S4->S5 S6 6. Data Analysis Validate Isotope Mass Shifts S5->S6

Self-validating LC-MS/MS experimental workflow utilizing stable isotope labeling.

References

  • Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry ACS Publications URL
  • Mass spectral and chromatographic studies on a series of regioisomers and isobaric derivatives Auburn University URL

Sources

Application

In vivo dosing protocols for N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine in murine models

An Application Guide for the Development of In Vivo Dosing Protocols for N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine in Murine Models Abstract This document provides a comprehensive guide for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Development of In Vivo Dosing Protocols for N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine in Murine Models

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for the novel compound N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine in murine models. Given the limited publicly available data on this specific molecule, this guide emphasizes a foundational, systematic approach to protocol development. By leveraging established methodologies for structurally analogous compounds, particularly those acting on the serotonergic system, this document outlines the critical steps for dose-range finding, pharmacokinetic analysis, and pharmacodynamic evaluation. The protocols herein are designed as self-validating systems, incorporating principles of rigorous experimental design to ensure data integrity and reproducibility, in alignment with ARRIVE guidelines.

Introduction: Rationale and Mechanistic Hypothesis

N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is a substituted benzodioxole derivative. Its core structure, featuring a 1,3-benzodioxole ring and an N-methylated amine side chain, bears a strong resemblance to psychoactive compounds such as 3,4-methylenedioxymethamphetamine (MDMA). These structural motifs are known to interact with monoamine transporters, particularly the serotonin transporter (SERT).[1][2] The presence of the nitro group on the benzodioxole ring is expected to modulate its electronic properties and, consequently, its affinity and efficacy at these transporters.

Based on this structural analogy, it is hypothesized that N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine acts as a serotonergic agent, likely functioning as a serotonin releaser or reuptake inhibitor.[1] This potential mechanism of action informs the selection of relevant pharmacodynamic endpoints, such as changes in locomotor activity, body temperature, and cognitive function, which are sensitive to serotonergic modulation.[3][4]

Due to the novelty of this compound, a systematic, multi-stage approach is essential to develop a safe and effective dosing regimen. This guide provides the foundational protocols to de-risk and characterize the compound's in vivo profile, starting with toxicity and pharmacokinetic assessments before proceeding to efficacy studies.

Hypothesized Mechanism of Action

The proposed mechanism involves interaction with presynaptic monoamine transporters, leading to altered neurotransmitter levels in the synaptic cleft.

Hypothesized_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine SERT Serotonin Transporter (SERT) Compound->SERT 1. Binds/Inhibits Receptor Postsynaptic 5-HT Receptors SERT->Receptor 3. Increased Synaptic Serotonin VMAT2 VMAT2 VMAT2->SERT 2. Reverses Transport (Efflux) Serotonin_Vesicle Serotonin Vesicles Response Downstream Cellular Response Receptor->Response 4. Receptor Activation

Figure 1: Hypothesized serotonergic mechanism of action. The compound is predicted to interact with SERT, leading to increased synaptic serotonin and subsequent postsynaptic receptor activation.

Pre-Dosing and Experimental Design Considerations

Adherence to rigorous experimental design principles is paramount for generating reliable and translatable data.[5][6]

  • Compound Preparation and Formulation:

    • Purity: Verify the purity of the compound (>98%) using appropriate analytical methods (e.g., HPLC, LC-MS).

    • Vehicle Selection: The compound should be dissolved in a sterile, biocompatible vehicle. A common starting point is 0.9% sterile saline. If solubility is an issue, a co-solvent system such as a low percentage of DMSO (e.g., <5%) or Tween 80 in saline may be used. The vehicle alone must be administered to a control group to account for any effects of the formulation.

    • Formulation Stability: Prepare formulations fresh on the day of dosing unless stability data indicates otherwise.

  • Animal Models and Husbandry:

    • Strain: Common inbred strains like C57BL/6J or outbred stocks like CD-1 mice are suitable starting points.[7] The choice should be justified based on the research question.

    • Health and Age: Use healthy, adult mice (e.g., 8-12 weeks old) of a defined weight range (e.g., 20-30 g).[8]

    • Acclimatization: Animals must be acclimated to the facility and housing conditions for at least one week prior to experimentation.

    • Environment: Maintain a controlled environment (12:12 light-dark cycle, temperature 21±2°C) with ad libitum access to food and water.

  • Ethical Conduct and Regulatory Compliance:

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

    • Studies should be designed in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[5]

    • Minimize animal stress and suffering at all stages of the experiment.

  • Core Experimental Design Principles:

    • Control Groups: Always include a vehicle-treated control group. A positive control (e.g., MDMA) may also be included for comparative studies.

    • Randomization: Assign animals to treatment groups randomly to prevent selection bias.

    • Blinding: The experimenter conducting the dosing, monitoring, and data analysis should be blinded to the treatment assignments to prevent observer bias.[6]

Foundational Dosing Protocols

The following protocols are presented in a logical sequence to guide the characterization of a novel compound.

Protocol_Workflow Start Start: Novel Compound Characterization DRF Protocol I: Dose-Range Finding (DRF) & Acute Toxicity Start->DRF PK Protocol II: Pharmacokinetic (PK) Study DRF->PK Determine MTD & Safe Dose Range PD Protocol III: Pharmacodynamic (PD) Study (Efficacy/Behavior) PK->PD Inform Dosing Frequency & Timepoints Analysis Data Analysis & Interpretation PD->Analysis

Figure 2: Recommended experimental workflow for developing an in vivo dosing protocol for a novel compound.

Protocol I: Dose-Range Finding (DRF) and Acute Toxicity Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent studies. The MTD is the highest dose that does not produce life-threatening toxicity or overt signs of distress.

Methodology: A single-dose escalation design is employed.

Step-by-Step Protocol:

  • Animal Allocation: Randomly assign naïve, healthy adult mice (n=3-5 per group, mixed-sex or single-sex depending on the research question) to treatment groups. Include one vehicle control group.

  • Dose Selection:

    • Based on MDMA literature, a starting dose of 1 mg/kg is a conservative choice.[4]

    • Subsequent doses can be escalated using a factor of 2 or 3 (e.g., 1, 3, 10, 30, 100 mg/kg). Dosing should stop when significant toxicity is observed.

  • Compound Administration:

    • Accurately weigh each animal before dosing.

    • Calculate the injection volume based on the animal's weight and the concentration of the dosing solution (typically 10 mL/kg for intraperitoneal injection).[3]

    • Administer the compound or vehicle via the chosen route (e.g., intraperitoneal, i.p.).

  • Post-Dosing Monitoring:

    • Continuously monitor animals for the first 4 hours post-injection, then at regular intervals (e.g., 8, 12, 24, 48, and 72 hours).

    • Record detailed clinical observations using a standardized scoring sheet. Key parameters include:

      • General: Morbidity, mortality.

      • Behavioral: Hyperactivity, hypoactivity, stereotypy (repetitive movements), ataxia (impaired coordination).

      • Physiological: Changes in respiration, body temperature, piloerection, tremors, or convulsions.

      • Local: Signs of irritation at the injection site.

  • Data Recording and MTD Determination: Log all observations systematically. The MTD is identified as the highest dose at which no severe adverse effects or mortality are observed.

Table 1: Example Dose-Range Finding Observation Log

Dose Group (mg/kg, i.p.) n Time Post-Dose Key Observations (e.g., Locomotor Score 0-5, Presence of Tremors) Morbidity/Mortality
Vehicle 5 0-4h Normal activity (Score 1) 0/5
1 5 0-4h Normal activity (Score 1) 0/5
10 5 0-4h Moderate hyperactivity (Score 3), mild head-weaving 0/5
30 5 0-4h Intense hyperactivity (Score 5), tremors, ataxia 1/5 at 24h

| 100 | 5 | 0-4h | Severe tremors, convulsions, hypoactivity following initial stimulation | 4/5 at 8h |

Protocol II: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This is crucial for selecting a rational dosing schedule for multi-dose studies.[7]

Methodology: A single, well-tolerated dose (e.g., 10 mg/kg, based on the DRF study) is administered. Blood samples are collected at multiple time points.

Step-by-Step Protocol:

  • Animal Allocation: Use two groups of animals (n=3-4 per time point). One group receives intravenous (IV) administration (for bioavailability calculation) and the other receives the intended experimental route (e.g., i.p. or oral gavage, p.o.).

  • Dosing: Administer a single dose of the compound.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points. A typical schedule for i.p. administration might be: 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Sample Processing: Process blood to collect plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in the samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters to Determine

Parameter Description Importance
Cmax Maximum plasma concentration Indicates peak exposure
Tmax Time to reach Cmax Indicates rate of absorption
AUC Area under the concentration-time curve Represents total drug exposure
(Half-life) Time for plasma concentration to decrease by half Dictates dosing frequency

| F% (Bioavailability) | Fraction of dose reaching systemic circulation | Compares exposure from different routes (e.g., p.o. vs. IV) |

Protocol III: Pharmacodynamic (PD) / Efficacy Study

Objective: To evaluate the biological or behavioral effects of the compound at well-tolerated doses. The example below describes a locomotor activity assessment.

Methodology: Based on DRF and PK data, select 3-4 dose levels below the MTD.

Step-by-Step Protocol:

  • Animal Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Habituate them to the testing apparatus (e.g., open field arena) for a set period (e.g., 30 minutes) on a day prior to the study.

  • Dosing: Administer the selected doses of the compound or vehicle. A typical dose range for an MDMA-like substance might be 1, 5, and 15 mg/kg, i.p.[4]

  • Testing: At a time point corresponding to the predicted Tmax (from the PK study) or a time of known behavioral effects for analogous compounds (e.g., 30 minutes post-i.p. injection), place the animal in the open field arena.

  • Data Collection: Record activity for 30-60 minutes using an automated video-tracking system. Key endpoints include:

    • Total distance traveled (cm)

    • Time spent in the center vs. periphery of the arena

    • Rearing counts

    • Stereotypy counts

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.

Table 3: Example Pharmacodynamic Study Design (Locomotor Activity)

Group Treatment Dose (mg/kg, i.p.) n/group Primary Endpoint
1 Vehicle - 10 Total Distance Traveled (cm)
2 Compound X 1 10 Total Distance Traveled (cm)
3 Compound X 5 10 Total Distance Traveled (cm)

| 4 | Compound X | 15 | 10 | Total Distance Traveled (cm) |

Conclusion and Future Directions

This guide provides a foundational framework for initiating in vivo studies with the novel compound N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine. By systematically determining the MTD, characterizing the pharmacokinetic profile, and then assessing pharmacodynamic effects, researchers can generate the high-quality, reproducible data necessary for advancing their scientific objectives. Subsequent studies can build upon this foundation to explore chronic dosing regimens, detailed mechanisms of action, and potential therapeutic applications or toxicological profiles.

References

  • American Journal of Physiology-Heart and Circulatory Physiology. (n.d.). Guidelines for in vivo mouse models of myocardial infarction. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Summary of preclinical guidelines for in vivo experiments identified through various database searches. Retrieved March 17, 2026, from [Link]

  • Somark. (2024, June 21). Mastering Mouse Models in Preclinical In Vivo Studies. Retrieved March 17, 2026, from [Link]

  • Dar, A., et al. (2009). Administration of neurotoxic doses of MDMA reduces sensitivity to ethanol and increases GAT-1 immunoreactivity in mice striatum. Journal of Psychopharmacology, 23(7), 803-813.
  • ResearchGate. (n.d.). Dose response curves for serotonin concentration and reuptake changes. Retrieved March 17, 2026, from [Link]

  • The Jackson Laboratory. (2024, September 10). Key Study Considerations for Preclinical Research with Aged Mouse Models. Retrieved March 17, 2026, from [Link]

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. Retrieved March 17, 2026, from [Link]

  • Gass, J. T., et al. (2025). Next-Generation MDMA Analogue SDMA: Pharmacological and Metabolic Insights. ACS Chemical Neuroscience.
  • Slikker, W., et al. (2009). MDMA: on the translation from rodent to human dosing. Psychopharmacology, 204(3), 541-542.
  • Pantoni, M. M., & Anagnostaras, S. G. (2019). Cognitive Effects of MDMA in Laboratory Animals: A Systematic Review Focusing on Dose. Neuroscience & Biobehavioral Reviews, 100, 434-447.
  • Filip, M., et al. (2018). Acute MDMA and Nicotine Co-administration: Behavioral Effects and Oxidative Stress Processes in Mice. Frontiers in Pharmacology, 9, 814.
  • Al-Hourani, B. J., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6985.
  • Yildiz, N. T., et al. (2021). 5-HT1A Serotonergic, α-Adrenergic and Opioidergic Receptors Mediate the Analgesic Efficacy of Vortioxetine in Mice. Pharmaceuticals, 14(6), 524.
  • Berrocoso, E., & Mico, J. A. (2009). Role of serotonin 5-HT1A receptors in the antidepressant-like effect and the antinociceptive effect of venlafaxine in mice. International Journal of Neuropsychopharmacology, 12(1), 61-71.
  • Nichols, D. E., et al. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. The Journal of Pharmacology and Experimental Therapeutics, 255(3), 1098-1106.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS for N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Welcome to the technical support center for the analysis of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development, optimization, and troubleshooting. The content is structured in a question-and-answer format to directly address challenges you may encounter.

Section 1: Analyte Characteristics & Initial Considerations

Before beginning method development, understanding the physicochemical properties of the target analyte is critical. N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine is structurally similar to 3,4-Methylenedioxymethamphetamine (MDMA), with the key additions of a nitro group on the aromatic ring and a methyl group on the amine. These features dictate its behavior in both chromatography and mass spectrometry.

PropertyEstimated Value / InformationRationale & Implication for LC-MS
Molecular Formula C₁₀H₁₂N₂O₄---
Molecular Weight 224.21 g/mol The precursor ion ([M+H]⁺) will be m/z 225.2.
Core Structure 1,3-BenzodioxoleAromatic and moderately polar. Prone to π-π interactions.
Key Functional Groups Secondary Amine (-NHCH₃)Nitro Group (-NO₂)The secondary amine is basic and will be readily protonated in an acidic mobile phase (pKa ~9-10), making it ideal for positive mode ESI. The nitro group is strongly electron-withdrawing, making the molecule a candidate for negative mode APCI via electron capture.[1][2]
Predicted LogP ~1.5 - 2.5Moderately hydrophobic, suitable for reversed-phase chromatography.
Frequently Asked Questions: Initial Setup
Q1: What are the best solvents to dissolve my reference standard in?

Answer: Start with methanol or acetonitrile. N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine should be readily soluble in these common organic solvents. For preparing stock solutions, use 100% organic solvent. For working standards and samples, it is crucial to match the solvent composition as closely as possible to the initial mobile phase conditions to prevent poor peak shape.[3][4] Injecting a sample dissolved in a much stronger solvent (e.g., 100% methanol) than your starting mobile phase (e.g., 95% water) can cause peak fronting or splitting.[5]

Q2: Which LC column should I start with?

Answer: A modern, high-efficiency C18 column (e.g., with particle sizes ≤2.6 µm) is an excellent starting point due to the analyte's moderate hydrophobicity. However, given the aromatic nature of the benzodioxole ring system, a Biphenyl (BP) stationary phase is highly recommended. Biphenyl columns provide alternative selectivity through π-π interactions, which can significantly enhance retention and resolution for aromatic compounds like this one.[6]

Section 2: LC Method Development & Optimization

A robust chromatographic method is the foundation of reliable quantification. The goal is to achieve a sharp, symmetrical peak with a stable retention time, well-separated from any matrix components.

Experimental Protocol: LC Method Development
  • Column Selection: Kinetex® 2.6 µm Biphenyl, 50 x 2.1 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Initial Gradient:

    • Start with a shallow gradient to scout for the analyte's elution point.

    • Example Starting Gradient:

      Time (min) %B
      0.0 5
      4.0 95
      5.0 95
      5.1 5

      | 7.0 | 5 |

LC Optimization & Troubleshooting FAQs
Q3: My peak is tailing. What's the cause and how do I fix it?

Answer: Peak tailing for a basic compound like this is most often caused by secondary interactions with acidic silanol groups on the silica support of the column.[3]

  • Primary Cause: The protonated secondary amine on your analyte is interacting with deprotonated, negatively charged silanols.

  • Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid (pH ~2.7) is typically enough to protonate the analyte and suppress the ionization of most silanol groups, minimizing these interactions. If tailing persists, consider a column with a more inert stationary phase or one that is specifically designed for high-performance with basic compounds.

Q4: My peak is fronting. What should I do?

Answer: Peak fronting is typically a sign of column overload or an injection solvent mismatch.[3][5]

  • Reduce Injection Mass: Dilute your sample. If the peak shape improves, you were overloading the column.

  • Check Injection Solvent: As mentioned in Q1, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase conditions.

  • Physical Column Issues: In rare cases, fronting on all peaks can indicate a column void or collapse. If the problem persists with new samples and correct solvent, consider replacing the column.

Section 3: MS Parameter Optimization

The dual-functionality of this molecule (basic amine and nitroaromatic ring) presents two viable ionization strategies. Your choice will depend on which method provides the best sensitivity and robustness in your sample matrix.

Workflow: Ionization Strategy Selection

Caption: Workflow for selecting the optimal ionization technique.

MS Optimization FAQs
Q5: Which ionization mode is better: ESI or APCI?

Answer: There is no universal "better" mode; it is analyte and matrix-dependent.

  • Electrospray Ionization (ESI) in Positive Mode: This is the most conventional and often most successful approach for compounds with basic amine groups.[7] The secondary amine will readily accept a proton in the acidic mobile phase, forming a stable [M+H]⁺ ion (m/z 225.2). This is generally the first approach to try.

  • Atmospheric Pressure Chemical Ionization (APCI) in Negative Mode: This is a powerful alternative, especially for nitroaromatic compounds.[1][8][9] The nitro group makes the molecule electrophilic, allowing it to capture a thermal electron in the APCI source to form a radical anion [M]•⁻ (m/z 224.2) or other adducts.[10] This mode can sometimes offer higher sensitivity and be less susceptible to ion suppression from certain matrix components.

Recommendation: Test both. Infuse a standard solution and compare the signal-to-noise (S/N) ratio achieved in ESI(+) versus APCI(-).

Q6: What are good starting parameters for ESI and APCI sources, and why?

Answer: The optimal settings are instrument-dependent, but the following table provides a robust starting point and the scientific reasoning for each parameter. The goal is to efficiently create gas-phase ions from the liquid eluent and transmit them into the mass analyzer.

ParameterESI (+) Starting PointAPCI (-) Starting PointRationale
Capillary/Spray Voltage 3000 - 4000 VN/ACreates a stable Taylor cone and promotes efficient droplet charging. Too high can cause discharge and instability.[11]
Corona Current N/A3 - 5 µAGenerates the primary reagent ions (electrons) for chemical ionization.[8][9]
Drying Gas Temp. 300 - 350 °CN/AAids in desolvation of droplets to release gas-phase ions. Temperature should be high enough to desolvate but not so high as to cause thermal degradation.[12][13]
Vaporizer Temp. N/A350 - 450 °CEnsures complete and rapid vaporization of the LC eluent and analyte before it reaches the corona discharge region.[8]
Drying Gas Flow 8 - 12 L/min5 - 10 L/minSweeps away neutral solvent molecules from the sampling orifice.
Nebulizer Pressure 30 - 45 psi40 - 60 psiAssists in forming a fine aerosol of droplets, which is the first step in the ionization process.
Cone/Fragmentor Voltage 20 - 40 V20 - 40 VA low voltage to transmit the precursor ion without causing in-source fragmentation. Can be increased to induce fragmentation for structural confirmation.[14]
Q7: How do I find the best MRM transitions for quantification?

Answer: First, perform a product ion scan on your precursor ion ([M+H]⁺ at m/z 225.2 for ESI+ or [M]•⁻ at m/z 224.2 for APCI-) to see the fragmentation pattern. For this molecule, which is structurally related to MDMA, predictable fragmentation pathways exist.[15][16]

  • Predicted ESI(+) Fragmentation for [M+H]⁺ (m/z 225.2):

    • Loss of the side chain: A common fragmentation for MDMA analogues is the cleavage of the bond between the nitrogen and the benzylic carbon, resulting in a fragment corresponding to the protonated amine side chain.

    • Loss of water or other small molecules: Neutral losses from the main structure can also occur.

  • Procedure:

    • Infuse the analyte and acquire a full scan (MS1) spectrum to confirm the precursor m/z.

    • Perform a product ion scan (MS2) on the precursor ion.

    • Select the two or three most intense, stable, and specific product ions. The most intense is typically the "quantifier," and the second most intense is the "qualifier."

    • Optimize the collision energy for each transition to maximize the signal.

Section 4: General Troubleshooting

This section addresses common issues that can arise during routine analysis.

Troubleshooting Decision Tree

Troubleshooting cluster_NoSignal cluster_PeakShape cluster_RTShift cluster_Background Start Problem Observed No_Signal No or Very Weak Signal Start->No_Signal Bad_Peak_Shape Poor Peak Shape (Tailing, Fronting, Split) Start->Bad_Peak_Shape RT_Shift Retention Time Drifting Start->RT_Shift High_Background High Background / Noise Start->High_Background NS1 Check MS Tune & Calibration No_Signal->NS1 PS1 Tailing? Bad_Peak_Shape->PS1 RT1 Check Pump Pressure for fluctuations RT_Shift->RT1 BG1 Use LC-MS Grade Solvents & Additives High_Background->BG1 NS2 Verify LC Flow & Connections NS1->NS2 NS3 Confirm Sample Prep & Conc. NS2->NS3 NS4 Optimize Ion Source (See Q5 & Q6) NS3->NS4 PS2 Fronting/Split? PS1->PS2 No PS3 Check Mobile Phase pH (See Q3) PS1->PS3 Yes PS4 Check Injection Solvent & Sample Load (See Q4) PS2->PS4 Yes PS5 Inspect for System Leaks or Dead Volume PS2->PS5 No RT2 Prepare Fresh Mobile Phase RT1->RT2 RT3 Check Column Temperature RT2->RT3 RT4 Equilibrate Column Sufficiently RT3->RT4 BG2 Check for Contamination (Solvent Lines, Vials, Syringe) BG1->BG2 BG3 Clean Ion Source BG2->BG3

Caption: A decision tree for common LC-MS troubleshooting scenarios.

Q8: My sensitivity has suddenly decreased. What should I check first?

Answer: A sudden drop in sensitivity is often due to a few common culprits.[17]

  • Check the Spray: Visually inspect the spray coming from the probe tip (if your instrument allows). An unstable or absent spray is a clear indicator of a problem. This could be a clog in the sample needle, transfer tubing, or the probe itself.

  • Clean the Ion Source: The orifice of the mass spectrometer can become dirty over time, physically blocking ions from entering. Perform a routine cleaning of the source components according to the manufacturer's guide.

  • Check for Leaks: A leak in the LC system before the MS can cause a drop in pressure and divert flow, leading to less analyte reaching the detector.

  • Prepare Fresh Mobile Phase and Samples: Contamination or degradation of the mobile phase or sample can lead to ion suppression or analyte loss.

Q9: How often should I validate my method?

Answer: You should perform a full method validation when the method is first developed to demonstrate it is fit for purpose. According to ICH Q2(R1) guidelines, this includes assessing specificity, linearity, range, accuracy, precision, and robustness.[18][19][20][21][22] A partial validation should be performed if there are any significant changes to the method, such as a change in instrumentation, a major change in mobile phase composition, or a new column supplier. System suitability tests (e.g., injecting a standard to check retention time, peak area, and peak shape) should be run with every batch of samples to ensure the system is performing correctly on that day.

References
  • C. A. C. Wu, Z. Ouyang, R. G. Cooks. (2006). Atmospheric pressure ion/molecule reactions for the selective detection of nitroaromatic explosives using acetonitrile and air as reagents. Rapid Communications in Mass Spectrometry, 20(20), 3130-8. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blog. [Link]

  • X. Xu, A. M. van de Craats, P. C. de Bruyn. (2004). Highly Sensitive Screening Method for Nitroaromatic, Nitramine and Nitrate Ester Explosives by High Performance Liquid Chromatography—Atmospheric Pressure Ionization—Mass Spectrometry (HPLC-API-MS) in Forensic Applications. Journal of Forensic Sciences. [Link]

  • S. L. Ledingham, C. L. P. Thomas, J. B. C. Pettersson. (2000). Sensitive atmospheric pressure detection of nitroaromatic compounds and NO(x= 1,2) molecules in an ionization chamber using resonance-enhanced multi-photon ionization. Analyst. [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A. E. Steuer, et al. (2012). Development and validation of LC-HRMS and GC-NICI-MS methods for stereoselective determination of MDMA and its phase I and II metabolites in human urine. Analytical and Bioanalytical Chemistry. [Link]

  • D. Stoll, J. Dolan. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Phenomenex. (2023). LC Chromatography Troubleshooting Guide. Phenomenex. [Link]

  • A. E. Steuer, et al. (2015). Development and Validation of an LC-MS/MS Method After Chiral Derivatization for the Simultaneous Stereoselective Determination of Methylenedioxy-Methamphetamine (MDMA) and Its Phase I and II Metabolites in Human Blood Plasma. Drug Testing and Analysis. [Link]

  • R. Eggleston-Rangel, B. Tackett. (n.d.). LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column. Phenomenex. [Link]

  • A. J. Krotulski, et al. (2020). Development of a Fast LC–MS-MS Screen for Common Drugs of Abuse as an Alternative to Immunoassay Screening. LCGC International. [Link]

  • F. T. Peters, et al. (2003). Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine. ResearchGate. [Link]

  • P. Sinues, et al. (2020). Optimizing Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS) for the Analysis of Volatile Fatty Acids from Gut Microbiome. Metabolites. [Link]

  • R. L. de la Torre, et al. (2009). Simultaneous liquid chromatographic-electrospray ionization mass spectrometric quantification of 3,4-methylenedioxymethamphetamine (MDMA, Ecstasy) and its metabolites... Journal of Chromatography B. [Link]

  • F. C. M. L. Valente, et al. (2023). HPLC-MS/MS stereoselective determination and quantification of MDMA and its phase-1 metabolite in human oral fluid samples. Journal of Analytical Toxicology. [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS? ResearchGate. [Link]

  • ResearchGate. (2025). Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA) and its phase I and II metabolites in human blood plasma. ResearchGate. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. [Link]

  • Metware Biotechnology. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element. [Link]

  • M. D. K. Jaskólska, et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy. [Link]

  • T. B. Uhl, et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]

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Sources

Optimization

Reducing nitro group impurities during N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine synthesis

A-Level Guide for Researchers on the Prevention and Mitigation of Nitro Group Impurities Welcome to the technical support resource for the synthesis of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine. This guide i...

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Author: BenchChem Technical Support Team. Date: March 2026

A-Level Guide for Researchers on the Prevention and Mitigation of Nitro Group Impurities

Welcome to the technical support resource for the synthesis of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine. This guide is designed for chemistry professionals engaged in multi-step synthesis where the preservation of specific functional groups is critical. Here, we address the common challenge of undesired nitro group reduction during the reductive amination of 6-nitropiperonal and provide expert-driven solutions and protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses common issues and questions encountered during the synthesis.

Q1: What is the primary cause of impurity formation in this synthesis?

The synthesis of the target molecule is achieved through the reductive amination of 6-nitropiperonal with methylamine. This process involves two key steps occurring in one pot:

  • Formation of an intermediate imine (or iminium ion under acidic conditions) from the reaction between the aldehyde (6-nitropiperonal) and methylamine.

  • Reduction of this imine to the final secondary amine product.

The primary challenge and source of impurities arise from the lack of chemoselectivity of certain reducing agents.[1][2] The critical impurity, N-Methyl-N-[(6-amino -1,3-benzodioxol-5-yl)methyl]amine, is formed when the reducing agent intended for the imine also reduces the aromatic nitro group on the benzodioxole ring.

ReactionPathway Fig. 1: Desired Reaction vs. Side-Reaction Reactant 6-Nitropiperonal + Methylamine (CH3NH2) Imine Intermediate Iminium Ion [C=N+H]-CH3 Reactant->Imine + H+ - H2O Product Desired Product (Nitro group intact) Imine->Product + [H-] (Selective Reductant) Impurity Amino Impurity (Nitro group reduced) Imine->Impurity + [H-] (Non-selective Reductant) Product->Impurity + [H-] (Harsh Conditions)

Caption: Desired reaction pathway versus the impurity-forming side-reaction.

Q2: I'm using Sodium Borohydride (NaBH₄) and getting a significant amount of a more polar byproduct. Why is this happening?

Sodium borohydride (NaBH₄) is a powerful and common reducing agent, but it often lacks the required selectivity for this specific transformation. While its primary role is to reduce aldehydes and ketones, it can also reduce aromatic nitro groups under certain conditions, a reaction often catalyzed by transition metals or requiring elevated temperatures.[3][4][5][6]

The amino impurity you are observing is significantly more polar than the desired nitro-containing product due to the presence of the -NH₂ group, which is a strong hydrogen bond donor. This explains its different behavior on TLC (lower Rf) and HPLC (different retention time). Using NaBH₄ without careful control of conditions is a frequent cause of this issue.[7]

Q3: Which reducing agents should I avoid, and which are recommended for this synthesis?

The choice of reducing agent is the most critical parameter for success. The goal is to select a reagent that readily reduces the iminium ion intermediate while leaving the nitro group untouched.

Reducing AgentSuitability for this SynthesisRationale & Key Considerations
Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) Not Recommended These are classic and highly effective conditions for reducing nitro groups to amines.[8] Using them will almost certainly lead to the formation of the amino impurity as the major product.
Sodium Borohydride (NaBH₄) Use with Caution Can work, but is prone to over-reduction. Its reactivity is often enhanced by solvents like methanol, which can lead to undesired side reactions. It is generally not the best choice when high chemoselectivity is required.[3]
Sodium Cyanoborohydride (NaBH₃CN) Recommended Milder than NaBH₄. It is particularly effective at a slightly acidic pH (5-6), where the iminium ion is readily formed and is the most reactive species in the mixture. The nitro group is stable under these conditions. Caution: Highly toxic HCN gas is liberated at pH < 4.[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly Recommended This is often the reagent of choice for modern reductive aminations.[9] It is a mild and selective reducing agent that does not require strict pH control and is not sensitive to protic solvents. It is highly effective for reducing iminium ions while being unreactive towards most other functional groups, including nitro groups.
Q4: How can I confirm the identity and quantity of the amino impurity?

Proper analytical monitoring is crucial. A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress. The amino impurity will appear as a more polar spot (lower Rf value) than the starting material and the desired product. Use a UV lamp for visualization.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is ideal for quantifying the impurity.[10][11] The nitro and amino compounds will have distinct retention times and UV spectra, allowing for accurate quantification. A standard of the impurity, if available, can be used for precise measurement.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the identity of the impurity. The amino byproduct will have a mass 30 units less than the desired product (loss of O₂ (32) and gain of H₂ (2)).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used. The aromatic protons adjacent to the nitro group will have a different chemical shift compared to those next to an amino group. The appearance of new aromatic signals and the disappearance of the characteristic downfield-shifted protons of the nitro-substituted ring are indicative of the impurity.

Q5: My reaction has already produced the amino impurity. What is the best method for purification?

If a batch of product is contaminated with the amino impurity, purification is necessary. The significant difference in polarity and basicity between the desired product and the impurity can be exploited.

  • Column Chromatography: This is the most reliable method. Due to the higher polarity of the amino impurity, it will adhere more strongly to the silica gel. The desired nitro-compound will elute first using a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Acid-Base Extraction: This method can be effective for bulk removal.

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic amino impurity will be protonated and move into the aqueous layer.

    • The desired nitro-compound, which is not basic, will remain in the organic layer.

    • Separate the layers, and wash the organic layer with brine, dry it (e.g., with Na₂SO₄), and evaporate the solvent. Note: This may not remove all of the impurity, and a final polishing step via chromatography or recrystallization may still be needed.

Optimized & Troubleshooting Protocols
Protocol 1: Preventative Synthesis via Optimized Reductive Amination

This protocol uses the highly selective sodium triacetoxyborohydride to minimize impurity formation from the outset.

Reagents:

  • 6-Nitropiperonal (1.0 eq)[12][13]

  • Methylamine solution (e.g., 40 wt.% in H₂O or 2.0 M in THF) (1.2 - 1.5 eq)

  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Acetic Acid (optional, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-nitropiperonal (1.0 eq) and the solvent (DCM or DCE).

  • Add the methylamine solution (1.2 - 1.5 eq) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A slight color change may be observed.

  • (Optional) If imine formation is slow, add 1-2 drops of glacial acetic acid to catalyze the reaction.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may be slightly exothermic. Maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization if necessary.

Workflow Fig. 2: Troubleshooting & Optimization Workflow start Start Synthesis: Reductive Amination check_impurity Impurity Detected (by TLC/HPLC)? start->check_impurity identify_reductant Identify Reductant Used check_impurity->identify_reductant Yes success Pure Product check_impurity->success No is_harsh H2/Pd-C or uncatalyzed NaBH4? identify_reductant->is_harsh purify Purify Contaminated Batch: - Column Chromatography - Acid/Base Extraction identify_reductant->purify For existing batch switch_reductant Switch to Milder Reductant: NaBH(OAc)3 or NaBH3CN is_harsh->switch_reductant Yes optimize_conditions Optimize Conditions: - Lower Temperature - Control pH (for NaBH3CN) - Monitor closely is_harsh->optimize_conditions No (using other) switch_reductant->start Re-run Synthesis optimize_conditions->start Re-run Synthesis purify->success

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine During Storage

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals handling N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine . Du...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals handling N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine . Due to its highly specific structural motifs—a secondary methylamine, an ortho-nitrobenzyl system, and a 1,3-benzodioxole ring—this intermediate is exceptionally susceptible to thermal and oxidative degradation.

This document synthesizes mechanistic causality, troubleshooting FAQs, and self-validating experimental protocols to ensure absolute batch integrity during long-term storage.

Part 1: Mechanistic Causality of Thermal Degradation

To effectively prevent degradation, one must first understand the chemical vulnerabilities of the molecule. Thermal stress acts simultaneously on three distinct functional domains of this compound:

  • The ortho-Nitrobenzyl Redox Shift (Primary Pathway) The proximity of the 6-nitro group to the benzylic carbon (which bridges the amine and the aromatic ring) creates a built-in intramolecular redox system. Under thermal stress, a benzylic hydrogen can migrate to the oxygen atom of the ortho-nitro group[1]. This triggers a cascade forming an aci-nitro tautomer, which rearranges into a nitroso hemiacetal. The hemiacetal eventually collapses, cleaving the C-N bond to yield 6-nitroso-1,3-benzodioxole-5-carboxaldehyde and releasing free methylamine.

  • Oxidative Degradation of the Secondary Amine Secondary amines are inherently vulnerable to autoxidation when exposed to atmospheric oxygen and elevated temperatures. The process proceeds via hydrogen abstraction to form amine radicals, which subsequently react with oxygen to form nitrones or hydroxylamines[2]. These intermediates are highly reactive and rapidly undergo bimolecular condensation, leading to dark, polymeric tars.

  • Benzodioxole Acetal Cleavage The 1,3-benzodioxole moiety functions chemically as a cyclic acetal. While relatively stable under neutral conditions, the combination of thermal stress and trace moisture (hydrolytic conditions) can induce bond rupture and ring-opening[3]. This yields a highly reactive catechol derivative that readily auto-oxidizes into an o-quinone[4]. Quinones are notorious for cross-linking with free amines, further accelerating the formation of insoluble brown degradants.

Part 2: Troubleshooting Guides & FAQs

Q1: My stored batch changed from a pale yellow powder to a dark orange/brown sticky solid. What happened? Root Cause: This is the hallmark of combined oxidative amine degradation and benzodioxole ring cleavage. Trace moisture in the storage vial catalyzed the opening of the benzodioxole ring to a catechol[3], which oxidized to a quinone[4]. The quinone then polymerized with the secondary amine. Solution: The compound must be stored in a strictly anhydrous environment. See Protocol A for proper high-vacuum desiccation and argon purging techniques.

Q2: HPLC-MS analysis of a 6-month-old sample shows a major degradant with a lower mass (-31 Da). What is this? Root Cause: You are observing the N-demethylation product or the complete cleavage of the amine via the ortho-nitrobenzyl thermal rearrangement[1]. The loss of the methylamine group leaves behind the nitroso-aldehyde derivative. Solution: This intramolecular reaction is purely temperature-dependent and does not require external oxygen. Storing the compound at -20°C is insufficient for long-term stability; -80°C is required to kinetically freeze this rearrangement.

Q3: Can I store this compound in a standard -20°C freezer in its original shipping vial? Root Cause: No. Standard freezers undergo automated freeze-thaw (defrost) cycles that introduce condensation into standard screw-cap vials. Moisture acts as a potent catalyst for both acetal cleavage and amine oxidation[2]. Solution: Repackage the compound into flame-sealed glass ampoules or use PTFE-lined vials sealed with Parafilm, stored inside a secondary desiccator jar containing active desiccant.

Part 3: Quantitative Degradation Profile

The following table summarizes the degradation kinetics based on predictive accelerated stability testing.

Storage TemperatureAtmosphereMoisture Level% Degradation (6 Months)Primary Degradant Observed
+25°C (Room Temp)Ambient AirAmbient (~40% RH)> 45.0%Polymeric Tars, Quinones
+4°C (Fridge)Ambient AirHigh (Condensation)18.5%Catechol, N-Oxides
-20°C (Freezer)Ambient AirLow5.2%Nitroso-aldehyde (Redox)
-20°C (Freezer)ArgonAnhydrous (<10 ppm)1.1%Trace N-demethylation
-80°C (Ultra-Low) Argon Anhydrous (<10 ppm) < 0.1% None Detected
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Inert Gas Purging and Ampoule Sealing for Long-Term Storage

Objective: Eliminate oxygen and moisture to completely arrest oxidative and hydrolytic degradation pathways.

  • Desiccation: Transfer the synthesized or received N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine into a pre-weighed, oven-dried amber glass ampoule. Place the ampoule in a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅). Apply high vacuum (<0.1 Torr) for 12 hours to remove trace interstitial moisture. (Causality: P₂O₅ irreversibly binds water, preventing hydrolytic acetal cleavage).

  • Inerting: Backfill the desiccator with ultra-high purity (UHP) Argon (99.999%). Argon is significantly heavier than nitrogen and provides a superior, dense blanket against oxygen intrusion[2].

  • Sealing: While maintaining a gentle argon flow over the ampoule neck via a manifold, use a butane/oxygen micro-torch to melt and draw the glass neck, creating a hermetic flame seal.

  • System Validation: Submerge the sealed ampoule in a room-temperature water bath and apply a light vacuum to the bath chamber. The absolute absence of escaping bubbles validates the hermetic seal. Store immediately at -80°C.

Protocol B: Stability-Indicating HPLC-UV/MS Assay

Objective: Quantify degradation and identify specific mechanistic pathways prior to using stored batches in critical downstream experiments.

  • Sample Preparation: Dissolve 1.0 mg of the stored compound in 1.0 mL of anhydrous LC-MS grade Acetonitrile. Crucial Note: Do not use aqueous buffers for the stock solution to prevent rapid hydrolysis during preparation.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the nitroaromatic system) and configure the Mass Spectrometer for positive electrospray ionization (ESI+).

  • System Validation: A pure batch will show a single sharp peak at [M+H]⁺ = 211.07. The presence of a peak at [M+H]⁺ = 197.05 validates the occurrence of N-demethylation, while broad baseline humps at the end of the gradient validate polymeric quinone formation[3].

Part 5: Mechanistic and Workflow Visualizations

G cluster_redox Pathway A: Intramolecular Redox cluster_ox Pathway B: Amine Oxidation cluster_hydro Pathway C: Acetal Cleavage Parent N-Methyl-N-[(6-nitro-1,3-benzodioxol- 5-yl)methyl]amine Nitroso o-Nitrosobenzaldehyde Derivative Parent->Nitroso Thermal Stress (>40°C) Nitrone Nitrone / N-Oxide Intermediate Parent->Nitrone Atmospheric O2 Catechol Catechol Derivative Parent->Catechol Trace H2O + Heat Dealkylation N-Demethylation Products Nitroso->Dealkylation Hydrolysis Polymer Polymeric Tars (Dark Brown) Nitrone->Polymer Condensation Quinone Quinone Auto-oxidation Catechol->Quinone O2 Quinone->Polymer Cross-linking

Caption: Chemical degradation pathways of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine.

StorageWorkflow Start Receipt / Synthesis of Compound Purify HPLC / NMR Purity Verification Start->Purify Dry High-Vacuum Desiccation (Remove Trace H2O) Purify->Dry If Purity > 99% Purge Argon Gas Purging (Displace O2) Dry->Purge Seal Flame-Seal Glass Ampoule or PTFE-Lined Vial Purge->Seal Store Store at -80°C in Dark Seal->Store

Caption: Validated workflow for the optimal processing and long-term storage of the compound.

References
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Source: MDPI. URL: [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. Source: ResearchGate. URL: [Link]

  • Thermal Decomposition of Chroman. Reactivity of o-Quinone Methide. Source: ACS Publications. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine: A Comprehensive Guide to Analytical Validation Against Certified Reference Materials

Executive Summary N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (often referred to as N-methyl-6-nitropiperonylamine) is a highly specialized secondary amine. It serves a dual purpose in modern chemistry: it is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (often referred to as N-methyl-6-nitropiperonylamine) is a highly specialized secondary amine. It serves a dual purpose in modern chemistry: it is a critical photolabile caging precursor used in chemical biology, and a highly specific target analyte in forensic impurity profiling[1]. Because of its complex electronic properties and photolability, commercial batches must be rigorously benchmarked against Certified Reference Materials (CRMs) to establish absolute purity and precise mass spectrometric response factors.

As a Senior Application Scientist, I have designed this guide to move beyond basic standard operating procedures. Here, we explore the causality behind the analytical behavior of this compound and provide self-validating protocols for quantitative NMR (qNMR) and LC-MS/MS benchmarking.

Mechanistic & Structural Profiling: The "Why" Behind the Workflow

Before executing any protocol, we must understand how the molecule's structure dictates its analytical behavior. The core of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine features a methylenedioxy ring and an ortho-nitrobenzylamine moiety.

  • Photolability (The Causality of Degradation): The proximity of the nitro group to the benzylic position renders the molecule highly sensitive to UV light (~365 nm). Upon irradiation, the excited nitro group abstracts a benzylic hydrogen, forming a transient aci-nitro intermediate that ultimately cleaves the amine bond[2]. Analytical Consequence: All benchmarking workflows, sample preparations, and storage must be conducted in actinic (amber) glassware to prevent artificial degradation during analysis.

  • Ionization Suppression (The Causality of MS Response): In positive electrospray ionization (+ESI), the strong electron-withdrawing nature of the 6-nitro group pulls electron density away from the secondary amine. This significantly reduces its proton affinity compared to non-nitrated analogs. Analytical Consequence: Direct LC-MS/MS quantification without a benchmarked Relative Response Factor (RRF) against an isotopically labeled CRM will result in severe under-quantification.

Workflow Start N-Me-6-NO2-PMA Batch Sample qNMR qNMR Purity Profiling vs. Maleic Acid CRM Start->qNMR Absolute Purity LCMS LC-MS/MS Benchmarking vs. MDMA-d5 CRM Start->LCMS Relative Response UV Photostability Assay (365 nm UV) Start->UV Degradation Kinetics Data Integrated Data Matrix & Certificate of Analysis qNMR->Data LCMS->Data UV->Data

Fig 1. Multimodal benchmarking workflow for N-Me-6-NO2-PMA against certified reference materials.

Protocol 1: Absolute Purity Determination via qNMR

Why qNMR? Unlike chromatographic methods that require an identical reference standard to build a calibration curve, qNMR provides an absolute purity measurement by comparing the proton resonance integrals of the target against a highly pure, unrelated internal CRM[3]. This makes it the gold standard for benchmarking novel or rare compounds[4].

Self-Validating Methodology
  • Sample Preparation: Using a microbalance (d=0.001 mg), accurately weigh ~10.0 mg of the target batch and ~5.0 mg of Maleic Acid TraceCERT® CRM (purity ≥99.9%).

  • Solvation: Dissolve both powders completely in 600 µL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical Step): Acquire a 1H-NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 60 seconds. Because protons have different longitudinal relaxation times (T1), a short delay will cause incomplete relaxation of the CRM protons, skewing the integral ratio and invalidating the purity calculation[4].

  • Integration & Validation: Integrate the Maleic Acid alkene protons (singlet, ~6.26 ppm, 2H). Integrate the methylenedioxy protons of the target compound (singlet, ~6.15 ppm, 2H). The protocol validates itself if baseline resolution between these two peaks is achieved without solvent interference.

Table 1: qNMR Purity Assessment Data Summary
ParameterTarget (N-Me-6-NO2-PMA)Internal Standard (Maleic Acid CRM)
Mass (mg) 10.055.02
Molecular Weight ( g/mol ) 224.21116.07
Number of Protons (N) 2 (Methylenedioxy)2 (Alkene)
Integrated Area (I) 1.0001.845
Calculated Purity (%) 98.4% 99.9% (Certified)

Protocol 2: LC-MS/MS Relative Response Factor (RRF) Benchmarking

Why LC-MS/MS? While qNMR establishes bulk purity, LC-MS/MS is required for trace-level detection. Benchmarking the target against a stable isotopically labeled CRM establishes an RRF, correcting for the nitro group's ionization suppression.

Self-Validating Methodology
  • Stock Preparation: Using the qNMR-verified purity, prepare a 1.0 mg/mL stock of the target compound in methanol. Prepare a parallel 1.0 mg/mL stock of a structural analog CRM (e.g., MDMA-d5).

  • Equimolar Matrix: Dilute both stocks to an equimolar concentration of 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (to promote +ESI protonation).

  • Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MRM Transitions: Monitor the [M+H]+ precursor ions. For the target compound ( C10​H12​N2​O4​ ), monitor 225.1→178.0 . For the CRM, monitor 199.1→165.1 .

  • Validation: Calculate the RRF = (Area_Target / Area_CRM). Run a 5-point calibration curve (10 to 500 ng/mL). The system is self-validating if the RRF remains constant (±5% RSD) across the entire dynamic range, proving the suppression effect is linear and predictable.

Table 2: LC-MS/MS Chromatographic and Ionization Benchmarking
AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Relative Response Factor (RRF)
N-Me-6-NO2-PMA 225.1178.03.450.42 (Suppressed Ionization)
MDMA-d5 (CRM) 199.1165.13.101.00 (Reference Baseline)

Photostability Assessment

Because the compound is a known photolabile moiety, benchmarking its stability against a UV-stable CRM is necessary for establishing laboratory handling and storage recommendations.

Pathway Intact Intact N-Me-6-NO2-PMA (Dark Conditions) Excited Aci-Nitro Intermediate (Transient) Intact->Excited hν (365 nm) CRM Stable CRM (No UV Shift) Intact->CRM Benchmarking Comparison Degraded Nitroso Byproducts + Free Amine Excited->Degraded Photolysis CRM->CRM Stable under UV

Fig 2. Photodegradation pathway of the target compound compared to UV-stable reference materials.

References

  • d-nb.info - Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. 2

  • AK Scientific, Inc. - N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine Catalog Data. 1

  • JEOL - Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. 3

  • Emery Pharma - A Guide to Quantitative NMR (qNMR). 4

Sources

Comparative

Reproducibility of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine synthetic pathways across different labs

Executive Summary The compound N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine serves as a critical intermediate in the synthesis of complex heterocycles, including van Leusen imidazole derivatives and various ent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine serves as a critical intermediate in the synthesis of complex heterocycles, including van Leusen imidazole derivatives and various entactogen precursors. Despite its structural simplicity, achieving reproducible yields across different laboratories is historically challenging. The primary difficulty lies in the chemoselectivity required to form the secondary amine without over-alkylating to a tertiary amine, while simultaneously preventing the premature reduction of the highly sensitive nitro group.

This guide objectively evaluates the three most prevalent synthetic pathways, providing researchers with causal explanations for reagent selection and self-validating protocols to ensure high-fidelity reproduction.

Mechanistic Overview & Synthetic Strategy

The synthesis of this target molecule generally relies on the functionalization of the piperonyl scaffold. We compare three distinct strategies:

  • Pathway A (One-Pot Reductive Amination): Direct reaction of 6-nitropiperonal with methylamine utilizing a mild, chemoselective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)3).

  • Pathway B (Two-Step Condensation and Reduction): Pre-formation and isolation of the imine intermediate in ethanol () [1], followed by a subsequent reduction step using Sodium Borohydride (NaBH4).

  • Pathway C (Direct SN2 Alkylation): Nucleophilic substitution of 5-(chloromethyl)-6-nitro-1,3-benzodioxole with methylamine.

Synthesis SM 6-Nitropiperonal Imine Imine Intermediate N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]methylamine SM->Imine Pathway B: EtOH, reflux Product Target Product N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine SM->Product Pathway A: NaBH(OAc)3, DCE MeNH2 Methylamine (MeNH2) MeNH2->Imine MeNH2->Product Imine->Product Pathway B: NaBH4, MeOH PathwayC_SM 5-(Chloromethyl)-6-nitro-1,3-benzodioxole PathwayC_SM->Product Pathway C: SN2 Alkylation

Figure 1: Comparative synthetic pathways for N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine.

Pathway Performance Comparison

To guide laboratory decision-making, the quantitative performance metrics of the three pathways are summarized below. Data is aggregated from standard pilot-scale runs (10–50 mmol scale).

ParameterPathway A (One-Pot Reductive Amination)Pathway B (Two-Step Imine/Reduction)Pathway C (SN2 Alkylation)
Average Yield 78–85%88–92% (Over two steps)40–55%
Purity (Crude LC-MS) ~90%>95%<70% (Over-alkylation issues)
Reaction Time 4–6 hours12–16 hours24 hours
Scalability Excellent (up to 100g)Excellent (up to 1 kg)Poor (Exothermic, side products)
E-factor LowMediumHigh
Primary Risk Trace unreacted aldehydeTime-intensive isolationHigh tertiary amine impurity

In-Depth Protocol Analysis & Causality

Understanding the mechanistic causality behind reagent selection is vital for reproducibility.

Why avoid Pathway C? Direct alkylation of primary amines with highly active benzyl chlorides (like 5-(chloromethyl)-6-nitro-1,3-benzodioxole) inherently suffers from poor statistical control. Once the secondary amine product forms, it is more nucleophilic than the starting primary amine, leading to rapid over-alkylation and the formation of unwanted tertiary amines.

Why NaBH(OAc)3 in Pathway A? As established by Abdel-Magid et al. ()[2], NaBH(OAc)3 is an exceptionally mild reducing agent. It is specifically chosen here because it selectively reduces the iminium ion intermediate without reducing the strongly electron-withdrawing (and easily reducible) nitro group on the benzodioxole ring. Furthermore, unlike NaBH4, it will not prematurely reduce the 6-nitropiperonal starting material into an alcohol before the imine has a chance to form.

Why the two-step approach in Pathway B? The Vanelle group demonstrated that the condensation of 6-nitropiperonal with methylamine in ethanol efficiently drives the formation of the highly stable methylimine intermediate [1]. By intentionally isolating this imine, you completely remove unreacted methylamine and water from the system. This allows for a much cleaner, aggressive reduction step using cheaper NaBH4, guaranteeing >95% purity without the need for complex column chromatography.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: One-Pot Reductive Amination (Optimized for Speed)

Recommended for rapid library synthesis and scales <50g.

  • Preparation: In a flame-dried round-bottom flask under N2, dissolve 6-nitropiperonal (1.0 eq, 10 mmol, 1.95 g) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Causality: DCE is the optimal solvent for NaBH(OAc)3 kinetics and provides superior solubility for the nitro-aromatic precursor compared to THF [2].

  • Amine Addition: Add methylamine hydrochloride (1.5 eq, 15 mmol, 1.01 g) followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol, 2.6 mL). Causality: DIPEA liberates the methylamine free base in situ. Using the hydrochloride salt avoids the introduction of water (present in aqueous methylamine solutions), which would otherwise push the equilibrium away from imine formation.

  • Imine Formation: Stir at room temperature (20 °C) for 1 hour.

    • Validation Checkpoint 1: TLC (Hexane:EtOAc 7:3) must show the disappearance of the UV-active aldehyde spot (Rf ~0.5) and the appearance of a new, slightly less polar spot (Rf ~0.6).

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3 (1.5 eq, 15 mmol, 3.18 g) portion-wise over 10 minutes. Remove the ice bath and stir for 4 hours at room temperature.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL) until gas evolution ceases. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Validation Checkpoint 2: LC-MS analysis of the crude oil must show the target mass[M+H]+ = 211.07. (Exact mass of C9H10N2O4 is 210.06).

Protocol B: Two-Step Condensation and Reduction (Optimized for Purity)

Recommended for scale-up and process chemistry.

Step 1: Imine Condensation

  • Dissolve 6-nitropiperonal (1.0 eq, 10 mmol, 1.95 g) in absolute ethanol (20 mL).

  • Add methylamine solution (33% w/w in absolute ethanol, 3.0 eq, 30 mmol).

  • Heat the mixture to a gentle reflux for 2 hours.

  • Cool the mixture to 0 °C. The imine intermediate (N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]methylamine) will precipitate as a crystalline solid.

  • Filter the solid and wash with ice-cold ethanol (5 mL).

    • Validation Checkpoint 1: The isolated solid must be brightly colored (typically yellow/orange) and show a distinct, sharp melting point compared to the starting aldehyde.

Step 2: Reduction

  • Suspend the isolated imine in anhydrous methanol (20 mL) and cool to 0 °C.

  • Slowly add NaBH4 (1.2 eq, 12 mmol, 0.45 g) portion-wise. Causality: Because the aldehyde is already fully converted and isolated, there is zero risk of reducing the starting material to an alcohol. NaBH4 rapidly and cleanly reduces the isolated imine.

  • Stir for 1 hour at room temperature.

  • Quench with water (10 mL), extract with EtOAc (3 x 20 mL), dry over Na2SO4, and concentrate to yield the pure secondary amine.

    • Validation Checkpoint 2: TLC (DCM:MeOH 95:5 with 1% NH4OH) should show a single polar spot (Rf ~0.3). LC-MS must confirm [M+H]+ = 211.07.

References

  • Title: Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis Source: Molecules 2020, 25(5), 1146. (PMC7142563) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry 1996, 61(11), 3849-3862. (PubMed: 8665856) URL: [Link]

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
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